molecular formula C5H6N2O2 B138387 Thymine CAS No. 153445-43-3

Thymine

Número de catálogo: B138387
Número CAS: 153445-43-3
Peso molecular: 126.11 g/mol
Clave InChI: RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Descripción

Thymine is a fundamental pyrimidine nucleobase and one of the four primary building blocks of deoxyribonucleic acid (DNA), where it pairs with adenine via two hydrogen bonds to stabilize the double-helix structure . Its exclusive presence in DNA, as 5-methyluracil, provides a critical mechanism for the cellular repair system to distinguish it from uracil, which results from the deamination of cytosine, thereby helping to maintain genomic integrity . Beyond its canonical role in genetics, this compound is a vital reagent in diverse research fields. It serves as a key precursor in organic synthesis for developing novel heterocyclic compounds, such as triazolotriazine derivatives, which have shown promising in vitro anti-lung cancer activity . In biochemistry, this compound and its non-hydrogen-bonding analogs are used as mechanistic probes to study DNA polymerase activity and fidelity, challenging traditional views and highlighting the importance of shape complementarity and steric constraints in nucleotide selection . Research into this compound metabolism has revealed that an imbalance, whether a deficiency or an excess, can lead to increased mutation rates, particularly at AT base pair sites, making it a valuable tool for studying mutagenesis . Furthermore, this compound-derived lesions like this compound dimers and this compound glycol are critical for investigating DNA damage, repair pathways, and the implications for disease progression . This compound is essential for researchers in molecular biology, synthetic chemistry, and drug discovery, facilitating advanced studies from the fundamentals of DNA structure and function to the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
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InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CNC(=O)NC1=O
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Molecular Formula

C5H6N2O2
Record name thymine
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Related CAS

28806-14-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer
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DSSTOX Substance ID

DTXSID4052342
Record name Thymine
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Molecular Weight

126.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Thymine
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Solubility

3.82 mg/mL
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Vapor Pressure

0.00000133 [mmHg]
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CAS No.

65-71-4, 2792-47-4
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Record name THYMINE
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Melting Point

320 °C
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Thymine in Deoxyribonucleic Acid Damage and Repair Pathways

Photochemical Pathways of Thymine (B56734) Damage in Nucleic Acids

Photochemical damage to DNA primarily arises from the absorption of UV light by the nucleobases themselves or through energy transfer from excited photosensitizer molecules nih.gov. This compound's inherent absorption properties in the UV spectrum make it a key target for photochemical modifications researchgate.netrochester.edu.

Ultraviolet Radiation-Induced this compound Dimerization

UV radiation, particularly UVB (290-320 nm) and, to a lesser extent, UVA (320-400 nm), is a major inducer of this compound dimerization in DNA nih.gov. This process involves the formation of covalent bonds between adjacent this compound bases on the same DNA strand, leading to the creation of distinct photoproducts wikipedia.orgrcsb.org.

Cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) are the most prevalent type of DNA damage induced by UV radiation nih.govacs.org. They are formed by a [2+2] cycloaddition reaction between the C5=C6 double bonds of two adjacent pyrimidine bases wikipedia.orgrsc.org. In the case of this compound, this results in the formation of a four-membered cyclobutane ring linking the two this compound residues wikipedia.orgrcsb.org. The formation of CPDs causes a significant distortion in the DNA helix, which can impede DNA polymerase activity and disrupt normal base pairing wikipedia.orgrcsb.org.

Research indicates that the yield of CPD formation is influenced by the sequence context of the DNA, with TT steps being particularly susceptible nih.gov. Studies using site-specific analysis have investigated the kinetics of this compound-thymine CPD formation in different DNA sequences nih.gov.

DNA Sequence Context (XTTY)Relative CPD Formation Rate (kf)
CTTA1.00
Other tetradsVaried (generally higher)
GTTGLower than other tetrads

Note: Data is illustrative and based on findings where CTTA was used as a reference nih.gov. Actual rates vary depending on specific sequence and conditions.

CPDs formed in typical B-form DNA are predominantly in the cis, syn stereochemistry acs.org. The formation occurs rapidly upon UV absorption mdpi.com.

Another significant class of UV-induced this compound damage is the pyrimidine (6-4) pyrimidone photoproduct ((6-4) PP) wikipedia.orgresearchgate.net. These lesions are formed by a less frequent photochemical reaction compared to CPDs, typically at about one-third the frequency of CPDs wikipedia.org. The formation of a (6-4) PP involves a covalent linkage between the C6 of the 5'-pyrimidine and the C4 of the 3'-pyrimidine, often followed by a rearrangement to form a pyrimidone ring wikipedia.orgresearchgate.net.

Specifically for this compound, a T(6-4)T photoproduct involves a bond between the C6 of the 5'-thymine and the C4 of the 3'-thymine researchgate.net. (6-4) PPs introduce a more drastic distortion in the DNA helix compared to CPDs acs.org. This significant structural change facilitates their recognition by DNA repair machinery acs.org. Studies have investigated the mechanism of (6-4) PP formation, including the potential involvement of an oxetane (B1205548) intermediate and the role of water molecules in the ring-opening process rsc.org.

Photosensitized Generation of this compound Lesions

In addition to direct UV absorption, this compound can undergo damage through photosensitization, where other molecules absorb light energy and transfer it to DNA, leading to lesion formation nih.gov.

Photosensitizers can induce this compound dimerization via triplet-triplet energy transfer (TTET) fishersci.sechemrxiv.org. In this process, a photosensitizer molecule absorbs light and is promoted to its excited singlet state, undergoes intersystem crossing to a longer-lived triplet state, and then transfers its triplet energy to adjacent this compound bases in DNA chemrxiv.orgub.edu. This energy transfer can populate the triplet state of this compound, which is highly reactive and can lead to dimerization chemrxiv.orgchemrxiv.org.

This compound has the lowest triplet state energy among the natural nucleobases, making it a potential "hotspot" for energy transfer from various photosensitizers chemrxiv.org. The triplet energy of this compound in DNA has been estimated experimentally nih.gov.

PhotosensitizerTriplet Energy (kJ/mol)Induces this compound Dimerization?
Norfloxacin (B1679917)273Yes
ANFX268No
Estimated this compound Triplet Energy in DNA~270N/A

Note: Data derived from studies using norfloxacin and its derivative ANFX to estimate this compound triplet energy nih.gov.

Certain endogenous molecules, such as oxidized nucleobases like 5-formyluracil (B14596) (ForU), have also been shown to act as photosensitizers, inducing CPD formation in DNA via TTET chemrxiv.orgrsc.org. ForU, an oxidative product of this compound, can absorb UVA light and efficiently transfer triplet energy to this compound dyads chemrxiv.org.

Quinones are a class of compounds known to act as photosensitizers, inducing oxidative damage to nucleic acids, including this compound and thymidine (B127349) rsc.orgnih.gov. Quinone-sensitized photooxidation typically proceeds via a Type I mechanism involving electron transfer nih.govibg.edu.tr.

In this process, the excited triplet state of the quinone can abstract an electron from a DNA base, such as this compound or thymidine, forming a semiquinone radical anion and a base radical cation nih.gov. The this compound or thymidine radical cation can then undergo further reactions with water and oxygen, leading to the formation of various oxidation products, including hydroperoxides and modified bases like 5-formyluracil nih.govnih.gov.

Studies using techniques like laser flash photolysis have investigated the transient species formed during quinone-sensitized photooxidation of this compound and thymidine in aqueous solutions nih.gov. The quantum yields for substrate loss have been measured, providing insights into the efficiency of this damage pathway nih.gov.

SubstrateQuinone SensitizerQuantum Yield for Substrate Loss
This compound2-methyl-1,4-naphthoquinone (MQ)0.38
Thymidine2-methyl-1,4-naphthoquinone (MQ)0.66

Note: Data from a study on quinone-sensitized photooxidation nih.gov.

The chemistry following the formation of the this compound/thymidine radical cation involves hydration and deprotonation, leading to the formation of adduct radicals and subsequent oxidation products nih.govchemrxiv.org.

Primary Photochemical Processes of this compound in Aqueous Solutions

This compound in aqueous solutions undergoes primary photochemical processes upon absorption of UV light, particularly at wavelengths around 260 nm, its absorption maximum. These processes can lead to the formation of various photoproducts, significantly impacting DNA integrity. One of the major outcomes of UV irradiation is the formation of cyclobutane pyrimidine dimers (CPDs), which are [2+2] photocycloadducts formed between adjacent this compound bases on the same DNA strand. oup.com Another class of photoproducts includes pyrimidine(6-4)pyrimidone photoproducts ((6-4)PPs) and their Dewar valence isomers.

Oxidative Damage and Radical Chemistry of this compound

Oxidative damage to DNA is a significant source of genomic lesions, often mediated by reactive oxygen species like the hydroxyl radical (•OH). This compound is a target for oxidative attack, leading to a variety of modified bases and DNA strand breaks.

Formation and Stability of this compound Hydrates in Deoxyribonucleic Acid

This compound hydrates, specifically cis- and trans-6-hydroxy-5,6-dihydrothis compound, can be formed in DNA through various mechanisms, including UV irradiation and potentially under physiological conditions. nih.govoup.comoup.comnih.gov These hydrates are products of the addition of water across the C5-C6 double bond of this compound. nih.gov

Studies on the stability of this compound hydrates in irradiated DNA have shown they decay following first-order kinetics when heated. nih.govoup.com Extrapolation of experimental data suggests an estimated half-life of 33.3 hours at 37°C for DNA this compound hydrates. nih.govoup.comoup.com Their detection in unirradiated DNA also suggests they can form spontaneously under physiological conditions. nih.govoup.comoup.com The relative stability and endogenous formation of this compound hydrates highlight their potential genotoxicity and the necessity of their removal by DNA repair systems. nih.govoup.comoup.comnih.gov

ConditionTemperature (°C)Half-life (hours)Rate Constant (k, /sec)
In DNA (Extrapolated)3733.3-
In DNA80-2.8 x 10-5

Table 1: Estimated Stability of DNA this compound Hydrates nih.govoup.comoup.com

One-Electron Oxidation of this compound and Consequential Deoxyribonucleic Acid Damage

One-electron oxidation of DNA generates a radical cation that can migrate through the DNA duplex. gatech.edursc.orgrsc.org While guanine (B1146940) is typically the most readily oxidized base due to its lower oxidation potential, this compound can also undergo one-electron oxidation, particularly in DNA sequences lacking guanine or containing this compound-thymine mispairs. gatech.edursc.orgrsc.orgsigmaaldrich.com

The one-electron oxidation of this compound can lead to the formation of a this compound radical cation. rsc.orgnih.gov In aqueous solutions, this radical cation can undergo reactions such as hydration and deprotonation. nih.gov Hydration can lead to C(6)-OH adduct radicals, while deprotonation from the N(1) position or the C(5) methyl group can also occur. nih.gov Analysis of reaction products from one-electron oxidation of DNA containing A/T base pairs and TT steps suggests the formation of products like 5-(hydroxymethyl)-2′-deoxyuridine and 5-formyl-2′-deoxyuridine, potentially via a tandem reaction mechanism involving adjacent thymines. gatech.edursc.orgrsc.org

Characterization of this compound Radical Species (e.g., 5-Thymyl Radical, N(1)-Thyminyl Radicals)

Various radical species can be formed from this compound upon exposure to ionizing radiation or oxidative stress. These include the 5-thymyl radical and N(1)-thyminyl radicals.

The 5-thymyl radical can be generated by hydrogen abstraction from the methyl group at the C5 position of this compound. rsc.orgrsc.orgmdpi.com This allylic radical can be produced by reactions involving this compound with oxygen and subsequent reduction of hydroperoxides. mdpi.com Studies using electron spin resonance (ESR) spectroscopy have provided insights into the characteristics of the 5-thymyl radical. nih.gov For instance, in single crystals of this compound derivatives, minor couplings in addition to those from beta-protons bonded to C6 and C7 have been observed for the 5-thymyl radical. nih.gov

N(1)-thyminyl radicals are another class of this compound-derived radicals. They can be suggested to form from the dehydration of initial C(6)-OH this compound adducts. nih.gov The chemistry of this compound radical cations in aqueous solution involves hydration leading to C(6)-OH adduct radicals and deprotonation from the N(1) position in this compound. nih.gov

Mechanism of Hydroxyl Radical Reactions with this compound and its Derivatives

The hydroxyl radical (•OH) is a highly reactive species that readily attacks DNA components, including this compound. mdpi.comresearchgate.netmdpi.com Reactions of •OH with this compound occur at near diffusion-controlled rates. researchgate.net

The primary reactions of •OH with this compound involve addition to the C5-C6 double bond and hydrogen abstraction from the methyl group. mdpi.comresearchgate.netmdpi.com Addition of •OH to the C5-C6 double bond generates C5-OH- and C6-OH-adduct radicals. mdpi.com These adduct radicals can further react, for example, with oxygen. mdpi.com Hydrogen abstraction from the methyl group generates the 5-(uracilyl)methyl radical, also known as the 5-thymyl radical. nih.gov

The reaction mechanisms of •OH with this compound and its derivatives have been studied to understand the formation of various oxidation products. mdpi.commdpi.com Computational studies have described the typical H-abstraction reaction processes at the C5 methyl group of this compound. mdpi.com The breaking probability of the N-H bond in this compound upon reaction with •OH is notably high. mdpi.com The reactions of •OH with this compound can lead to products such as this compound glycols (5,6-dihydroxy-5,6-dihydrothis compound), 5-hydroxymethyluracil, and 5-formyluracil. nih.gov

Enzymatic Repair Mechanisms for this compound-Containing Deoxyribonucleic Acid Lesions

Cells possess sophisticated enzymatic repair mechanisms to counteract the detrimental effects of this compound damage in DNA. These mechanisms are crucial for maintaining genomic stability.

One major pathway for repairing damaged bases, including some this compound lesions, is base excision repair (BER). nih.govyoutube.com BER is initiated by DNA glycosylases, enzymes that recognize and remove specific types of damaged bases by cleaving the N-glycosidic bond linking the base to the sugar-phosphate backbone, creating an apurinic/apyrimidinic (AP) site. nih.govyoutube.com For instance, this compound hydrates in DNA are recognized and excised by bacterial and human DNA glycosylases, such as E. coli endonuclease III. nih.govoup.comnih.gov

Another crucial repair pathway, particularly for bulky lesions like UV-induced pyrimidine dimers (including this compound dimers), is nucleotide excision repair (NER). nih.govyoutube.comlibretexts.org In NER, a multi-enzyme complex recognizes the distorted DNA structure caused by the lesion. nih.gov The damaged segment of DNA, containing the this compound dimer, is excised as an oligonucleotide, and the gap is filled by DNA polymerase and sealed by DNA ligase. nih.govyoutube.comlibretexts.org The repair of this compound dimers by photolyase, a DNA repair enzyme that uses light energy to reverse the dimerization, is another example of enzymatic repair, although this mechanism is not universally present in all organisms. oup.comlehigh.edu

This compound DNA glycosylase (TDG) is an enzyme involved in the repair of mismatched bases, including this compound paired with guanine, which can arise from the deamination of 5-methylcytosine (B146107). sdsc.edu TDG employs a "pinch-push-pull" mechanism to identify and remove the aberrant base from the DNA duplex. sdsc.edu

These enzymatic repair systems highlight the cellular commitment to preserving the integrity of the genetic code by specifically recognizing and processing damaged this compound bases and the resulting DNA lesions.

Repair PathwayTarget LesionsKey Enzymes InvolvedMechanism
Base Excision Repair (BER)Damaged bases (e.g., this compound hydrates)DNA Glycosylases (e.g., Endonuclease III, TDG), AP Endonuclease, DNA Polymerase, DNA LigaseGlycosylase removes base, creating AP site; AP site processed; gap filled and sealed. nih.govoup.comnih.govnih.govyoutube.comsdsc.edu
Nucleotide Excision Repair (NER)Bulky lesions (e.g., this compound dimers)Multi-enzyme complex including helicase, nucleases, DNA Polymerase, DNA LigaseLesion recognized; DNA unwound; damaged segment excised; gap filled and sealed. nih.govyoutube.comlibretexts.org
PhotoreactivationPyrimidine dimers (e.g., this compound dimers)PhotolyaseUses light energy to directly reverse dimer formation. oup.comlehigh.edu

Table 2: Examples of Enzymatic Repair Mechanisms for this compound-Containing DNA Lesions oup.comnih.govoup.comnih.govnih.govyoutube.comlibretexts.orglehigh.edusdsc.edu

Direct Repair of this compound Dimers by Photolyase Enzymes

One of the most common types of DNA damage involving this compound is the formation of pyrimidine dimers, particularly this compound dimers (cyclobutane pyrimidine dimers - CPDs), which are primarily induced by ultraviolet (UV) radiation wikipedia.orgwikipedia.org. These dimers form a cyclobutane ring between adjacent this compound bases on the same DNA strand, causing a distortion in the DNA helix wikipedia.org.

In many organisms, excluding placental mammals like humans, this compound dimers can be repaired directly by a class of enzymes called photolyases ucdavis.edulibretexts.org. Photolyases are photoenzymes that utilize energy from blue or near-UV light to cleave the cyclobutane ring of the this compound dimer, restoring the two adjacent this compound bases to their original monomeric form ucdavis.edunih.govnih.gov. This process, known as photoreactivation or light repair, involves the enzyme binding to the damaged DNA site and, upon absorbing a photon, transferring an electron to the dimer, which then splits ucdavis.edupnas.org. The electron is subsequently returned to the photolyase cofactor ucdavis.edupnas.org.

Nucleotide Excision Repair (NER) System in Removing Bulky this compound Adducts

Unlike direct repair by photolyase, which is not present in humans, the nucleotide excision repair (NER) pathway is a crucial mechanism for repairing bulky DNA lesions in humans, including this compound dimers and (6-4) photoproducts induced by UV light libretexts.orgwikipedia.orgwikipathways.orgrsc.orgfiveable.me. NER is a versatile repair system that recognizes distortions in the DNA double helix caused by various types of damage khanacademy.orgbritannica.comfiveable.me.

The NER process involves several steps:

Damage recognition: The NER machinery identifies the bulky lesion that distorts the DNA helix rsc.orgfiveable.me.

Local unwinding: The DNA strands around the damaged site are unwound by helicases fiveable.mejackwestin.com.

Incision: Endonuclease enzymes make incisions on both sides of the damaged nucleotide(s) libretexts.orgfiveable.me.

Excision: A short segment of the DNA strand containing the lesion is removed khanacademy.orgwikipedia.orgfiveable.mejackwestin.com. In eukaryotic cells, this excised fragment is typically 24-32 nucleotides long wou.edu.

Synthesis: DNA polymerase synthesizes a new DNA strand using the undamaged strand as a template khanacademy.orgwikipedia.orgfiveable.mejackwestin.com.

Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair wikipedia.orgjackwestin.com.

NER can be divided into two subpathways: global genomic NER (GG-NER), which surveys the entire genome for bulky lesions, and transcription-coupled NER (TC-NER), which specifically addresses damage that blocks transcription wikipedia.orgwikipathways.orgwou.edu. Defects in NER can lead to severe genetic disorders like Xeroderma pigmentosum, characterized by extreme sensitivity to sunlight and a high risk of skin cancer due to the impaired ability to repair UV-induced this compound dimers wikipedia.orgwikipathways.orgwou.edu.

Base Excision Repair (BER) of Damaged this compound Bases

Base excision repair (BER) is another vital DNA repair pathway that primarily deals with small, non-helix-distorting base lesions, including certain types of damaged or inappropriate this compound bases khanacademy.orgbritannica.comwikipedia.orgwikipedia.org. BER is initiated by DNA glycosylases, a family of enzymes that recognize and remove specific damaged or modified bases by cleaving the glycosidic bond between the base and the sugar-phosphate backbone, creating an apurinic/apyrimidinic (AP) site khanacademy.orgbritannica.comwikipedia.orgbiorxiv.orgacs.org.

While BER is broadly involved in repairing various base damages, specific glycosylases target altered this compound residues or this compound incorrectly paired with another base.

Specificity of this compound Deoxyribonucleic Acid Glycosylase (TDG) for Mismatched and Modified this compound Residues

This compound-DNA glycosylase (TDG) is a key enzyme in the BER pathway with a notable specificity for certain this compound-containing lesions biorxiv.orgoup.comnih.gov. TDG is particularly recognized for its ability to remove this compound from G:T mismatches biorxiv.orgoup.comnih.govuniprot.orgumaryland.edu. These G:T mispairs often arise from the spontaneous deamination of 5-methylcytosine (5mC) to this compound biorxiv.orgoup.comuniprot.orgumaryland.edunih.gov. TDG hydrolyzes the carbon-nitrogen bond, excising the mismatched this compound and initiating the BER process to restore a G:C base pair nih.govuniprot.orgumaryland.edu.

TDG's specificity is crucial to prevent the erroneous removal of this compound from normal A:T base pairs, which would be mutagenic umaryland.eduumaryland.edu. Research indicates that TDG employs strict regulation involving interactions with the opposing guanine and the base downstream of the target this compound to achieve this specificity umaryland.edu. The lower thermodynamic stability of G:T mismatches compared to A:T pairs may also facilitate the necessary base flipping of this compound into the TDG active site for excision umaryland.edu.

Beyond G:T mismatches, TDG also exhibits activity towards other modified pyrimidines. It can remove this compound from C:T and T:T mispairs, although with lower efficiency than from G:T mismatches uniprot.orgusbio.net. Furthermore, TDG is involved in the excision of oxidized derivatives of 5mC, such as 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are intermediates in the active DNA demethylation pathway wikipedia.orgacs.orgoup.comuniprot.orgumaryland.edu.

Role of TDG in Removing Deaminated 5-Methylcytosine as this compound

The deamination of 5-methylcytosine (5mC) is a significant source of endogenous DNA damage, resulting in the formation of this compound and a G:T mismatch in DNA biorxiv.orgoup.comuniprot.orgumaryland.edunih.gov. If not corrected, this G:T mismatch will lead to a C to T transition mutation during DNA replication khanacademy.orgwikipedia.orgbiorxiv.orgnih.gov. TDG plays a critical role in preventing these mutations by specifically recognizing and excising the this compound from G:T mispairs, particularly within CpG contexts, where 5mC is frequently found biorxiv.orgoup.comuniprot.orgumaryland.edu. This initiates the BER pathway, allowing for the insertion of a cytosine opposite the guanine, thus restoring the original G:C pair biorxiv.orgoup.com. This function of TDG is essential for maintaining genomic stability and preventing mutations arising from 5mC deamination biorxiv.orgoup.comnih.gov.

Futile Repair Cycles Initiated by TDG in Genomic Regions

While TDG's activity is crucial for correcting G:T mismatches and participating in DNA demethylation, there is evidence suggesting that under certain conditions, TDG can initiate "futile" repair cycles in genomic regions biorxiv.org. Research indicates that full-length TDG, under extended incubation times, can exhibit excision activity towards this compound and cytosine in regular, non-damaged DNA duplexes, particularly in TpG/CpA and CpG/CpG contexts biorxiv.org. This aberrant excision of normal bases by TDG can lead to the generation of persistent single-strand DNA breaks biorxiv.org.

This potential for futile repair cycles highlights the need for strict regulation of TDG activity within the cell. While its primary roles in repairing G:T mismatches and processing oxidized methylcytosines are beneficial, uncontrolled or aberrant activity could contribute to DNA damage and genomic instability biorxiv.orgumaryland.edu. The precise mechanisms regulating TDG's activity and preventing excessive excision of normal bases are areas of ongoing research.

Mutagenesis and Genomic Instability Arising from this compound Damage

Damage to this compound residues in DNA, if not accurately repaired, can lead to mutagenesis and contribute to genomic instability nih.govwikipedia.org. As discussed, UV-induced this compound dimers can block DNA replication and transcription wikipedia.org. If these lesions are not repaired by NER or, in some organisms, direct repair, DNA polymerases may insert incorrect nucleotides opposite the dimer during replication, leading to mutations wikipedia.org. Similarly, G:T mismatches resulting from 5mC deamination, if not corrected by TDG-initiated BER, result in C to T transition mutations khanacademy.orgwikipedia.orgbiorxiv.orgnih.gov.

Genomic instability, characterized by a high frequency of mutations, chromosomal rearrangements, or changes in chromosome number, is a hallmark of various diseases, most notably cancer nih.govnih.govwikipedia.org. The accumulation of unrepaired or misrepaired this compound damage can overwhelm the cell's repair capacity, leading to an increased mutation load nih.govwikipedia.org. Deficiencies in DNA repair pathways, including those that handle this compound damage like NER and BER, are directly linked to increased genomic instability and a higher risk of cancer wikipedia.orgwikipathways.orgwou.edunih.govnih.govwikipedia.org.

Furthermore, the interplay between different repair pathways and damage tolerance mechanisms is complex. For instance, while translesion synthesis (TLS) polymerases can bypass this compound dimers that stall replicative polymerases, this process is often error-prone and can introduce mutations oncohemakey.comamegroups.org. Thus, while enabling replication to proceed, TLS can contribute to the mutagenic consequences of this compound damage oncohemakey.comamegroups.org.

Formation of Transversion Mutations (e.g., G to T) through this compound-Related Lesions

Transversion mutations involve the substitution of a purine (B94841) base for a pyrimidine base, or vice versa libretexts.orgwou.edupressbooks.pub. While this compound itself is a pyrimidine, this compound-related lesions can indirectly lead to transversion mutations, particularly G to T substitutions.

A significant source of this compound-related lesions that contribute to G to T transversions is the deamination of 5-methylcytosine (5mC). 5mC is a modified form of cytosine found in DNA, particularly in CpG dinucleotide contexts wikipedia.orgoup.com. Spontaneous deamination of cytosine yields uracil (B121893) (U), which is readily recognized as aberrant in DNA and removed by repair enzymes wikipedia.org. However, spontaneous deamination of 5mC results in the formation of this compound (T) wikipedia.orgoup.comwikipedia.orgnih.gov. This conversion creates a T:G mismatch in the DNA duplex, as the original pairing was C:G wikipedia.orgoup.com.

If this T:G mismatch is not efficiently repaired before DNA replication, the this compound on the template strand will pair with an adenine (B156593) in the newly synthesized strand, resulting in a T:A base pair in one daughter DNA molecule. The guanine on the opposing strand will pair with a cytosine, maintaining the original G:C pair in the other daughter molecule. This process effectively changes the original C:G base pair to a T:A base pair in one of the daughter cells, leading to a C to T transition mutation wikipedia.orgoup.com. While this is a transition mutation (pyrimidine to pyrimidine), certain this compound-containing lesions can induce transversions.

Oxidative damage can also lead to the formation of this compound-related lesions, such as this compound glycol (Tg). This compound glycol can arise from the oxidation of this compound or from the oxidative deamination of 5mC acs.orgoup.comresearchgate.net. When this compound glycol is formed opposite a guanine (Tg:G mismatch), particularly through the oxidation and deamination of 5mC, it can be mutagenic acs.orgoup.comresearchgate.net. If this Tg:G mismatch is not repaired, DNA replication past the lesion can lead to the incorporation of adenine opposite the this compound glycol libretexts.orgoup.comresearchgate.net. Subsequent repair or replication can then result in a G to T transversion mutation libretexts.orgwou.edunih.govnih.gov. Studies have shown that the presence of an adjacent this compound glycol can significantly increase the frequency of G to T transversions at an 8-oxo-7,8-dihydroguanine (8-oxoG) site nih.gov.

Another type of this compound-containing lesion implicated in G to T transversions is the intrastrand cross-link G[8-5m]T, where the C8 of guanine is covalently linked to the methyl carbon of a neighboring this compound acs.org. Replication past such lesions in mammalian cells can induce both targeted and semi-targeted mutations, with G to T transversion being the predominant targeted mutation acs.orgresearchgate.net. Similarly, the this compound-thymine pyrimidine pyrimidone (6-4) photoproduct, a lesion induced by UV radiation, can lead to a high frequency of mutations, with a large percentage being G to T transversions at the base 5' to the photoproduct oup.com.

Data on the frequency of G to T transversions induced by specific this compound-related lesions can vary depending on the lesion type, sequence context, and the organism or cell system studied. However, research consistently demonstrates that these lesions contribute significantly to the pool of DNA damage that can result in transversion mutations.

Impact of this compound Deoxyribonucleic Acid Glycosylase Variants on Genomic Integrity

This compound-DNA glycosylase (TDG) is a key enzyme in the base excision repair (BER) pathway, primarily responsible for recognizing and removing mismatched or damaged bases from DNA biorxiv.orgontosight.aiontosight.aipnas.org. A crucial function of TDG is the excision of this compound from T:G mismatches that arise from the deamination of 5mC oup.comnih.govbiorxiv.orgontosight.aipnas.org. By removing the mispaired this compound, TDG initiates the BER pathway, which aims to restore the original C:G pair, thus preventing C to T transition mutations oup.combiorxiv.org. TDG also has activity on other lesions, including uracil and this compound glycol when mispaired with guanine oup.comresearchgate.netontosight.aigenecards.org.

Variants or polymorphisms in the TDG gene can impact the efficiency and fidelity of DNA repair, consequently affecting genomic integrity. Alterations in TDG function can lead to an accumulation of unrepaired DNA lesions, including T:G mismatches, which can then be converted into permanent mutations during DNA replication ontosight.ai.

Studies have investigated the association between TDG gene polymorphisms and the risk of various diseases, including cancer, which is often linked to genomic instability nih.govjscimedcentral.comnih.gov. For instance, research on colorectal cancer patients has explored the association between specific single nucleotide polymorphisms (SNPs) in the TDG gene and disease susceptibility nih.gov. A study identified that the AA genotype of the TDG SNP rs4135113 was associated with an increased risk of colon cancer development nih.govresearchgate.net. Another SNP, rs1866074, showed a protective association in colorectal cancer patients nih.gov.

The functional consequences of TDG variants can include altered enzyme activity, substrate specificity, or interaction with other repair proteins. Mutations in active-site residues of TDG have been shown to dramatically enhance its activity on T:G mismatches but also increase aberrant activity on undamaged DNA, highlighting the delicate balance required for efficient and accurate repair pnas.org. The relatively weak activity of wild-type TDG on T:G mismatches compared to its activity on other substrates may contribute to the hypermutability observed at CpG sites pnas.org.

Furthermore, TDG plays a role in active DNA demethylation by removing oxidized derivatives of 5mC, such as 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) biorxiv.orgpnas.orggenecards.orgnih.govoup.com. Variants affecting this function could potentially impact epigenetic regulation and contribute to disease development. The essential role of TDG in both DNA repair and epigenetic processes underscores the importance of maintaining its proper function for genomic integrity and cellular homeostasis nih.govoup.comnih.gov. Conditional knockout studies in animal models have indicated a complex role for TDG in tumorigenesis, acting as a tumor suppressor in some contexts and potentially as a tumor promoter in others nih.gov.

Thymine in Epigenetics and Gene Regulation

Thymine (B56734) Deoxyribonucleic Acid Glycosylase (TDG) in Active Deoxyribonucleic Acid Demethylation

Active DNA demethylation is a process that removes methylation marks from DNA, contributing to the dynamic regulation of gene expression. mdpi.comresearchgate.netannualreviews.org this compound DNA Glycosylase (TDG) is a crucial enzyme in this pathway. mdpi.comresearchgate.net TDG is a DNA repair protein belonging to the mammalian uracil (B121893) DNA glycosylase superfamily. mdpi.com While initially characterized for its role in excising mismatched this compound from G:T mispairs, its function in active DNA demethylation involves the processing of oxidized derivatives of 5mC. mdpi.comresearchgate.netuniprot.orgnih.gov

TDG's Role in Excising Oxidized 5-Methylcytosine (B146107) Intermediates (e.g., 5-Formylcytosine (B1664653), 5-Carboxylcytosine)

The active DNA demethylation pathway initiated by Ten-Eleven Translocation (TET) enzymes involves the successive oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). mdpi.comresearchgate.netnih.govrsc.orgtaylorandfrancis.comwikipedia.orgnih.gov TDG plays a key role by efficiently excising the oxidized forms, specifically 5fC and 5caC, from DNA. mdpi.comresearchgate.netuniprot.orgnih.govrsc.orgtaylorandfrancis.comnih.gov This excision creates an abasic site, which is subsequently repaired by the base excision repair (BER) pathway to restore an unmodified cytosine. mdpi.comresearchgate.netuniprot.orgnih.govrsc.orgtaylorandfrancis.comnih.govfrontiersin.org TDG exhibits a strong preference for 5fC and 5caC over 5mC or 5hmC, highlighting its specific role in the later stages of this oxidative demethylation process. nih.govrsc.orgfrontiersin.org Studies have shown that TDG activity is significantly higher for excising 5fC and 5caC compared to G:T mispairs. nih.gov The efficiency of TDG in removing 5fC and 5caC is crucial, as these intermediates are present at relatively low levels in cells, suggesting their rapid processing by TDG. nih.govfrontiersin.org Genome-wide studies in TDG-deficient mouse embryonic stem cells have shown a marked accumulation of 5fC and 5caC at gene regulatory elements, underscoring TDG's role in processing these modifications across the genome. nih.gov

Epigenetic Significance of this compound Deamination Products

While this compound is a standard DNA base, its presence in certain contexts, particularly arising from the deamination of 5mC, carries significant epigenetic and mutagenic implications.

Deamination of 5-Methylcytosine to this compound as an Endogenous Mutagenic Pathway

Spontaneous hydrolytic deamination of 5mC results in the formation of this compound, creating a G:T mismatch in DNA. wikipedia.orgnih.govd-nb.inforesearchgate.netoup.comumaryland.edu This process is a significant source of endogenous mutations, particularly at CpG dinucleotides, which are often mutational hotspots in cancer and genetic diseases. nih.govd-nb.inforesearchgate.netoup.com The mutation rate from 5mC to this compound is considerably higher than for other types of transitions. oup.com If these G:T mismatches are not efficiently repaired before DNA replication, they can lead to a C to T transition mutation in the daughter DNA strand. wikipedia.orgd-nb.infooup.com The prevalence of CpG dinucleotides and the higher deamination rate of 5mC contribute to the observation that a substantial proportion of germ-line and somatic mutations in humans occur at these sites. researchgate.netoup.com TDG, along with MBD4, plays a critical role in the base excision repair pathway to correct these mutagenic G:T mismatches. annualreviews.orguniprot.orgoup.comumaryland.eduresearchgate.net

Interplay of this compound Deoxyribonucleic Acid Glycosylase with Transcriptional Machinery

Beyond its direct role in DNA demethylation and repair, TDG interacts with various components of the transcriptional machinery, influencing gene expression. mdpi.comresearchgate.netresearchgate.netoup.combiorxiv.orgnih.gov

TDG as a Transcriptional Coactivator and Regulator

TDG functions as a transcriptional coactivator and regulator through direct interactions with numerous transcription factors and nuclear receptors, including retinoic acid receptor α (RARα), retinoid X receptor α (RXRα), and the CREB-binding protein (CBP) or p300. mdpi.comresearchgate.netoup.combiorxiv.orgnih.govnih.govoup.comoup.comoup.comtandfonline.com These interactions can enhance the affinity of transcription factors for their DNA response elements and facilitate the assembly of coactivator complexes at target genes. mdpi.comoup.com For instance, TDG interacts with RARα/RXRα in a ligand-dependent manner, enhancing their binding to target genes and triggering the recruitment of coactivators like CBP/p300. mdpi.comoup.com TDG has also been shown to interact with and stimulate the transcriptional activity of CBP. oup.comoup.com The coactivator function of TDG is crucial for the expression of certain genes, including those regulated by nuclear receptors. mdpi.comoup.comoup.com

Influence of TDG on Chromatin Reorganization and Gene Expression

TDG's interactions extend to proteins involved in chromatin structure, influencing chromatin organization and, consequently, gene expression. TDG has been shown to interact with histone acetyltransferases like CBP and p300, which are involved in chromatin remodeling and creating a transcriptionally permissive state. researchgate.netoup.combiorxiv.orgoup.comnih.govnih.gov Furthermore, studies have demonstrated that TDG has the capacity to directly alter chromatin structure through its physical interactions with DNA. nih.govnih.gov Nucleosome array experiments indicate that TDG can induce decompaction or opening of individual chromatin fibers by interacting with linker DNA. nih.govnih.gov This ability to remodel chromatin directly or indirectly through interactions with other factors contributes to its role in regulating gene expression. nih.govnih.gov The interplay between TDG, DNA modifications (like 5fC and 5caC), and chromatin structure is essential for proper gene regulation during development and in various cellular processes. mdpi.combiorxiv.orgnih.govnih.govnih.govresearchgate.net

Thymine in Molecular Evolution and Astrobiological Contexts

Evolutionary Significance of Thymine (B56734) in Deoxyribonucleic Acid

The incorporation of this compound into DNA, as opposed to uracil (B121893) which is found in RNA, is a key feature of DNA-based life. This distinction has evolutionary implications related to the stability and fidelity of genetic information.

Conservation of this compound in Genetic Information Storage Across Organisms

This compound is a highly conserved component of DNA across a vast array of organisms, from bacteria to eukaryotes. wheatoncollege.edu Its pairing with adenine (B156593) (A) via two hydrogen bonds forms a fundamental building block of the DNA double helix. wheatoncollege.edu This conserved pairing mechanism is essential for accurate DNA replication and transcription, processes vital for the inheritance of genetic information. The universal presence of nucleic acids in all known life forms, along with a nearly universal genetic code, suggests a common origin of life and highlights the fundamental importance of components like this compound in this shared evolutionary heritage. wheatoncollege.edu

Rates and Patterns of Molecular Evolution Affecting this compound Residues

The rate and patterns of nucleotide substitutions, including those involving this compound, vary across genomes and between lineages. diva-portal.org While natural selection influences the evolution of functional sequences, variation in substitution rates is also observed in neutrally evolving regions. diva-portal.org

One significant factor affecting this compound residues is DNA damage, particularly from ultraviolet (UV) light, which can cause adjacent this compound residues to form dimers. nih.govroyalsocietypublishing.org Repair mechanisms exist to address this damage, but they can sometimes introduce incorrect bases, influencing mutation rates. nih.govroyalsocietypublishing.org

Furthermore, the deamination of methylated cytosines is a notable source of mutation, leading to preferential replacement of cytosine (C) with this compound (T), resulting in C to T transitions. annualreviews.orgfrontiersin.orgmdpi.complos.org This process contributes to a higher mutation rate at CpG sites compared to other dinucleotides. plos.org Studies comparing nucleotide changes in different organisms, such as maize and Arabidopsis thaliana, have documented higher mutation rates in G and C residues than in A and T residues, a phenomenon partially attributed to cytosine deamination. annualreviews.org

The rate of molecular evolution can also be influenced by factors such as species body size, population dynamics, lifestyle, and environment. nih.govroyalsocietypublishing.org For instance, plants in high-energy environments may exhibit faster rates of molecular evolution, possibly due to increased UV radiation. nih.govroyalsocietypublishing.org

Prebiotic Formation of this compound in Extraterrestrial Environments

The potential for the abiotic synthesis of nucleobases, including this compound, in extraterrestrial environments is a key area of astrobiological research, providing insights into the potential origins of life.

Laboratory Simulations of Astrophysical Conditions for this compound Synthesis

Laboratory experiments simulating astrophysical conditions have been conducted to investigate the formation of nucleobases. researchgate.netnasa.govnih.govresearchgate.net These experiments often involve the UV irradiation of low-temperature ice mixtures containing molecules commonly found in interstellar and protostellar environments, such as H₂O, CH₃OH, NH₃, and CH₄, along with pyrimidine (B1678525). nasa.govnih.govresearchgate.netnih.govnih.govoup.comosti.govaip.org

While these simulations have successfully produced other pyrimidine nucleobases like uracil and cytosine relatively easily, the formation of this compound has proven more challenging, typically requiring a higher photon dose. nih.govnih.govnih.govosti.govaip.org The synthesis of this compound from pyrimidine involves the addition of OH and CH₃ groups. nih.govnih.gov The methylation step, in particular, appears to be a limiting factor in H₂O-rich ices, where it competes with oxidation. nih.govnih.govaip.org

Experiments irradiating pyrimidine in ices containing H₂O and a methyl group donor (CH₃OH or CH₄) have shown inefficient this compound formation, occurring only at UV doses higher than those needed for detectable amounts of uracil and cytosine. nih.govaip.org

Quantum Chemical Modeling of Reaction Pathways for this compound Formation in Ices

Quantum chemical calculations complement laboratory experiments by exploring the theoretical reaction pathways for nucleobase formation in interstellar ice environments. nih.govnih.govaip.orgchemrxiv.orgacs.orgresearchgate.net These studies investigate the energetic favorability of different reaction steps and the role of the ice matrix. nih.govaip.orgacs.orgresearchgate.net

Quantum chemical studies have confirmed that the formation pathways for pyrimidine-based nucleobases can be favorable in an H₂O-rich environment, such as an ice matrix, which can act as a catalyst and assist proton abstraction. nih.govnih.govaip.orgastrochemistry.org However, these studies also support the experimental findings that this compound formation is limited by the inefficiency of the methylation of pyrimidine and its oxidized derivatives in water ice. nih.govnih.govaip.org

Comparison of this compound Abundance with Uracil and Cytosine in Meteoritic Samples

The analysis of carbonaceous meteorites provides direct evidence of extraterrestrial organic compounds, including nucleobases. nasa.govnasa.govusra.eduastrobiology.comnih.gov Uracil and other nucleobases like adenine, guanine (B1146940), xanthine, and hypoxanthine (B114508) have been detected in various carbonaceous chondrites. nasa.govnasa.govusra.eduastrobiology.comnih.govacs.orgarxiv.org The presence of these compounds with extraterrestrial isotopic signatures indicates their formation via non-biological processes in extraterrestrial environments. nasa.govnasa.govnih.govacs.org

Historically, this compound had not been detected in meteorites, or only upper limits significantly lower than those for uracil were established. nih.govresearchgate.netastrochemistry.orgnasa.govarxiv.orgresearchgate.net This low or absent detection of this compound in meteorites, in contrast to the detection of uracil, aligns with laboratory simulations and theoretical studies suggesting that this compound is more difficult to form abiotically under astrophysical conditions compared to uracil and cytosine. nih.govresearchgate.netnih.govnih.govaip.orgresearchgate.net

However, more recent analyses using advanced techniques have reported the detection of all five terrestrial nucleobases, including this compound, in meteorites like Murchison, Murray, and Tagish Lake, although this compound concentrations remain the lowest among the detected nucleobases. oup.comusra.eduresearchgate.net The low abundance of this compound in meteorites, if confirmed consistently across different samples, could have implications for the inventory of organic molecules delivered to the early Earth and potentially favored the emergence of an RNA world over a DNA world. nih.govresearchgate.netnih.govresearchgate.net

The relative abundances of nucleobases in meteorites can also be influenced by processes within the meteorite parent bodies, such as aqueous alteration. nasa.govacs.org While uracil and guanine show high stability under typical aqueous alteration conditions, the evolution of this compound abundance in this context is still being investigated. acs.orgresearchgate.net

Nucleobase Abundances in Selected Meteorites (Illustrative Data)

Meteorite SampleAdenine (ppb)Guanine (ppb)Cytosine (ppb)This compound (ppb)Uracil (ppb)
MurchisonHighHighLow/UndetectedLow/UndetectedDetected
OrgueilDetectedDetectedLow/UndetectedLow/UndetectedDetected
AllendeDetectedDetectedLow/UndetectedLow/UndetectedDetected
Bennu Asteroid Samples (approx. nmol/g)DetectedDetectedDetectedDetectedDetected

Implications of this compound's Origin for the RNA World Hypothesis and the Emergence of Deoxyribonucleic Acid-Based Life

The "RNA World" hypothesis posits a period in early Earth's history where RNA molecules were central to both storing genetic information and catalyzing biochemical reactions, preceding the evolution of DNA and proteins. scielo.brbio-conferences.orgwikipedia.orgvusci.orgunf.eduwikidoc.org Within this framework, the origin and relatively later appearance of this compound compared to uracil have significant implications for understanding the transition from an RNA-dominated world to one based on DNA.

One key aspect is the prebiotic synthesis of nucleobases. While uracil, cytosine, adenine, and guanine have been detected in meteorites or formed under simulated extraterrestrial or early Earth conditions, this compound has been notably absent or found in very low abundance in meteorite samples. wikipedia.orgnih.govbiologyonline.compnas.orgnasa.gov Laboratory experiments simulating outer space conditions or using formamide-based chemistry have shown the formation of uracil, cytosine, and adenine, with this compound being more challenging to synthesize under the same conditions, often requiring higher energy input or specific catalytic processes like methylation of uracil. wikipedia.orgnews-medical.netnih.govbiologyonline.commdpi.com This suggests that the initial inventory of organic molecules available on early Earth may have been richer in uracil than this compound, potentially favoring the emergence of an RNA world that utilizes uracil. nih.gov

The transition from an RNA world to a DNA world involved several crucial steps, including the synthesis of 2'-deoxyribonucleotides from ribonucleotides and the conversion of uracil to this compound. bio-conferences.orgnih.gov In modern biological systems, the enzyme thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), the nucleotide containing this compound. This enzymatic step highlights that this compound is synthesized from a uracil precursor at the nucleotide level in the pathway leading to DNA building blocks. bio-conferences.org The fact that organisms synthesize DNA precursors (dNTPs) from RNA precursors (rNTPs) via enzymes like ribonucleotide reductase is considered a major argument supporting the evolutionary primacy of RNA. nih.govnasa.gov

The presence of this compound in DNA contributes to its enhanced stability compared to RNA. reddit.comnih.govgeneticsunzipped.com The deoxyribose sugar in DNA, lacking a hydroxyl group at the 2' carbon, is less reactive than the ribose sugar in RNA. scielo.brvusci.orgnih.gov Additionally, the methylation of uracil to this compound provides a mechanism for the repair of spontaneous deamination of cytosine, which results in uracil. reddit.comnih.gov In DNA, a misplaced uracil can be recognized as aberrant and removed by repair systems, a crucial function for maintaining genome integrity that would be problematic in an RNA genome where uracil is a standard base. reddit.comnih.gov This increased stability and improved repair mechanism likely conferred a selective advantage to DNA-based systems, facilitating the evolution of larger and more stable genomes necessary for complex life. nih.govnih.gov

While the conventional view supports a transition from an RNA world to a DNA world, some recent research suggests that the building blocks for both RNA and DNA might have been available simultaneously in the prebiotic environment, potentially supporting a co-emergence or a more complex interplay between RNA and DNA from earlier stages. biologyonline.commdpi.comgeneticsunzipped.com However, the relative difficulty of prebiotic this compound synthesis compared to uracil, coupled with the biological pathways for dNTP synthesis from rNTPs and the conversion of uracil derivatives to this compound derivatives, still strongly supports a scenario where uracil-containing RNA played a more prominent role in the earliest forms of life before the widespread adoption of this compound-containing DNA as the primary genetic material.

Data regarding the detection of nucleobases in extraterrestrial samples provides insight into the potential availability of these compounds on early Earth.

NucleobaseDetected in MeteoritesFormed in Laboratory Under Simulated Extraterrestrial ConditionsPubChem CID
AdenineYes pnas.orgnasa.govYes wikipedia.orgnews-medical.netbiologyonline.com190 fishersci.atbidd.groupmpg.deciteab.comguidetopharmacology.org
GuanineYes pnas.orgNot explicitly mentioned in search results for simulated conditions764 fishersci.fimpg.de, 135398634 nih.govuni.luguidetopharmacology.org
CytosineYes nasa.govYes wikipedia.orgnews-medical.netbiologyonline.com597 mpg.defishersci.cabmrb.ionih.govfishersci.ca
This compoundNo wikipedia.orgnih.govYes wikipedia.orgnews-medical.netbiologyonline.com1135 wikipedia.orgfishersci.canih.govwikidata.orgmpg.de
UracilYes wikipedia.orgpnas.orgYes wikipedia.orgnews-medical.netbiologyonline.com1174 fishersci.cauni.lunih.govguidetopharmacology.org

Thymine in Synthetic Biology and Bioengineering

Utilization of Thymine (B56734) as a Core Nucleobase in Synthetic Deoxyribonucleic Acid Construction

The ability to synthesize DNA sequences with precise control over nucleotide composition is fundamental to synthetic biology wikipedia.orgaiche.orggenscript.com. This compound, as one of the four canonical bases (A, T, C, G), is indispensable in this process wikipedia.orgsciencedaily.comresearchgate.net. Synthetic DNA construction involves the step-wise addition of nucleotides, including deoxythymidine triphosphate (dTTP), to build desired sequences wikipedia.orggenscript.com.

Methods for synthesizing DNA range from traditional chemical synthesis, which is effective for shorter oligonucleotides, to enzymatic methods and gene assembly techniques for creating longer DNA molecules, including entire genes and even genomes wikipedia.orggenscript.com. These methods rely on the accurate incorporation of this compound at specified positions according to the designed sequence mdpi.com. The fidelity of this compound incorporation is crucial for ensuring the correct genetic information is encoded in the synthetic DNA wikipedia.org.

The synthesis of oligonucleotides, short DNA strands, is a key step in constructing larger synthetic DNA molecules. These oligonucleotides, containing this compound and the other bases, are then assembled using various techniques, such as PCR-based amplification or enzymatic ligation wikipedia.orggenscript.com. Advances in automation and synthesis chemistry have significantly increased the speed and reduced the cost of synthesizing DNA containing this compound, thereby accelerating the design-build-test cycle in synthetic biology aiche.orggenscript.com.

Furthermore, modified this compound bases or this compound analogs can be incorporated during synthetic DNA construction to introduce novel properties or functionalities into the nucleic acid frontiersin.orgnih.govlondonmet.ac.uknih.gov. For instance, studies have explored replacing this compound with synthetic building blocks like 5-chlorouracil (B11105) to generate bacteria with altered DNA composition sciencedaily.com. The incorporation of modified nucleotides is crucial for expanding the capabilities of synthetic DNA beyond its natural functions frontiersin.orgnih.govnih.gov.

Design and Implementation of Orthogonal Genetic Coding Systems Involving this compound

Orthogonal genetic coding systems aim to expand the natural genetic code by assigning new meanings to codons or introducing new base pairs frontiersin.orgnih.govacs.orgwikipedia.orgscripps.edu. This compound, as a standard base in the canonical genetic code, is intrinsically involved in these efforts. While the natural genetic code uses triplet codons composed of A, T, C, and G to specify 20 standard amino acids, orthogonal systems seek to incorporate non-canonical amino acids or expand the set of encoded functions frontiersin.orgnih.govacs.orgwikipedia.orgscripps.edupnas.org.

One approach involves reassigning existing codons, including those containing this compound, to encode unnatural amino acids. This requires engineering orthogonal transfer RNA (tRNA) and aminoacyl-tRNA synthetase pairs that recognize a specific codon and ligate a non-canonical amino acid to the tRNA, without interfering with the host cell's natural translation machinery scripps.edupnas.org. For example, the amber stop codon (TAG), which contains this compound, has been successfully repurposed to incorporate unnatural amino acids in engineered organisms scripps.edupnas.org.

Another strategy involves introducing new, unnatural base pairs into the DNA helix, orthogonal to the natural A-T and G-C pairs frontiersin.orgnih.govacs.org. These expanded genetic alphabets can potentially increase the number of possible codons, allowing for the encoding of additional amino acids frontiersin.orgnih.govwikipedia.orgacs.org. While research in this area often focuses on entirely new base pairs, the principles of orthogonality and base pairing, exemplified by the natural A-T interaction involving this compound, are foundational to the design of these expanded systems frontiersin.orgnih.gov. The development of such orthogonal systems allows for the site-specific incorporation of novel functionalities into proteins, with implications for creating proteins with enhanced or entirely new properties frontiersin.orgnih.govacs.org.

Engineering Organisms with Modified this compound Metabolism or Substitutions

One notable example is the engineering of bacteria where this compound is replaced by a synthetic building block, such as 5-chlorouracil sciencedaily.com. This requires adapting the organism to utilize the analog for DNA replication and transcription, often through directed evolution sciencedaily.com. Such experiments provide insights into the essentiality of this compound and the flexibility of the cellular machinery to accommodate alternative bases sciencedaily.comquora.com.

Furthermore, the methyl group on this compound plays a role in DNA-protein interactions, and modifications or substitutions affecting this group can alter the recognition of DNA sequences by proteins nih.gov. Engineering organisms with altered this compound residues or metabolism can therefore be used to study these interactions and potentially design organisms with altered gene regulation or protein binding capabilities nih.gov.

Computational Design and Optimization of this compound-Containing Nucleic Acid Sequences in Synthetic Biology

Computational tools and algorithms are increasingly vital in synthetic biology for designing and optimizing nucleic acid sequences, including those containing this compound spglobal.comnih.govresearchgate.netoup.comriverpublishers.comfrontiersin.org. The design of synthetic genes, regulatory elements, and even entire genomes requires sophisticated computational approaches to predict sequence function and optimize various parameters spglobal.comoup.comfrontiersin.org.

For sequences containing this compound, computational methods are used for tasks such as codon optimization, designing DNA constructs with specific structural properties, and predicting potential off-target interactions nih.govresearchgate.netriverpublishers.comfrontiersin.org. Codon optimization, for example, involves altering the sequence of a gene to enhance protein expression in a host organism, often by considering the usage frequency of codons, including those containing this compound genscript.comfrontiersin.org.

Computational design also plays a role in creating synthetic promoters and other regulatory sequences where the presence and position of this compound residues can be critical for function oup.com. Algorithms can analyze existing biological data to identify sequence motifs, including those involving this compound, that are associated with specific regulatory activities oup.com. Based on this understanding, new sequences can be computationally generated and optimized for desired expression levels or regulatory behaviors oup.com.

Moreover, computational frameworks are being developed for the design of DNA nanostructures and other complex synthetic nucleic acid assemblies, where the precise arrangement and pairing of bases, including this compound with adenine (B156593), are crucial for the intended structure and function riverpublishers.comacs.orgresearchgate.netnih.gov. These tools can help predict the stability and assembly of designed sequences and identify potential issues before experimental synthesis riverpublishers.com. The use of computational methods allows for the exploration of a vast sequence space, accelerating the design and engineering of this compound-containing nucleic acids for diverse synthetic biology applications spglobal.comfrontiersin.org.

Advanced Methodologies for Thymine Research

Spectroscopic Techniques for Characterizing Thymine (B56734) and its Derivatives

Spectroscopy plays a crucial role in elucidating the electronic and structural characteristics of this compound, as well as detecting transient species like radicals and monitoring dynamic processes.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy is a valuable technique for the detection and characterization of free radicals formed in this compound, particularly those induced by radiation. Studies using ESR spectroscopy have investigated radiation damage in single crystals of this compound, including both this compound monohydrate and anhydrous this compound. allenpress.com These studies have shown the presence of 5-thymyl radicals in both crystal forms, indicating that this compound molecules can act as both donors and acceptors of hydrogen atoms during radical formation. allenpress.com Detailed analysis of the 5-thymyl radical in these crystal systems has revealed no significant differences in its electronic structure or conformation between the monohydrate and anhydrous forms. allenpress.com

ESR spectroscopy has also been applied to study free radical formation and reactions in frozen aqueous solutions of DNA, thymidine (B127349), and thymidylic acid following γ-irradiation at 77°K. capes.gov.br The results suggest that paramagnetic species stabilized at 77°K are anions. capes.gov.br The well-known this compound radical appears after warming the samples or post-irradiation with ultraviolet light. capes.gov.br Research indicates that the this compound radical in irradiated DNA may be formed by proton transfer to the this compound anion, rather than direct hydrogen atom addition. capes.gov.br Another study using ESR on irradiated single crystals of this compound monohydrate at 77 K identified a broad doublet at low microwave power, superimposed on the resonance patterns of 5-yl and 7-yl radicals. nih.govtandfonline.com Analysis of this doublet spectrum and its transformation upon warming is consistent with its assignment as the this compound anion radical (T•−). nih.govtandfonline.com

Femtosecond Ultraviolet (UV) Spectroscopy for Excited State Dynamics

Femtosecond UV spectroscopy is employed to study the ultrafast dynamics of this compound in its excited states, providing insights into the initial events following UV absorption. Studies using femtosecond UV fluorescence upconversion have investigated the excited state properties of this compound and analogous uracil (B121893) compounds in acetonitrile (B52724). capes.gov.br The excited state lifetimes of this compound and its 1- and 3-methyl substituted derivatives are characterized by an ultrafast component, typically less than or equal to 100 femtoseconds. capes.gov.br Some substituted compounds exhibit more complex behavior with longer excited state lifetimes and bi-exponential fluorescence decays, which are substantially faster in acetonitrile compared to aqueous solution, suggesting solvent influence on the deactivation mechanism. capes.gov.br

Time-resolved photoelectron spectroscopy has also been used to study the excited-state relaxation dynamics of this compound and thymidine in aqueous solution. acs.org These studies have identified two contributions with sub-picosecond lifetimes, aligning with excited-state QM/MM molecular dynamics simulations. acs.org These relaxation pathways are attributed to ethylene-like relaxation towards conical intersections with the ground state. acs.org When excited at 266 nm, this compound and thymidine show excited-state lifetimes of 70 fs and 120 fs, respectively, along with a longer component around 410 fs and 390 fs. acs.org Excitation at 238 nm can lead to faster excited-state signal decay. acs.org

In the gas phase, UV-excited this compound returns to the ground state within 5 to 7 picoseconds, exhibiting multiple time constants. nih.govresearchgate.net There is ongoing discussion regarding the assignment of these processes, with models proposing trapping in either the first (S1) or second (S2) excited states. nih.govresearchgate.net Computational simulations suggest that internal conversion after UV excitation involves two singlet excited adiabatic states, S1 and S2, with nπ* or ππ* characters. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the structure of this compound and its derivatives and studying their interactions. NMR can provide detailed information about molecular conformation and the environment of specific atoms. nih.govmdpi.com

NMR spectroscopy, including 1H NMR, has been used to investigate the contribution of this compound-thymine interactions to the stability of folded dimeric quadruplexes. nih.govoup.com In a dimeric folded quadruplex formed by d(G3T4G3)2, the loop of four thymines forms a well-defined structure where hydrogen bonding between this compound bases appears to contribute to stability and conformation. nih.govoup.com Studies involving the systematic replacement of this compound with cytosine in this loop, monitored by NMR, have provided insights into the importance of these interactions. nih.govoup.com The imino proton region of the 1H NMR spectrum can indicate the symmetry and stoichiometry of such structures. oup.com

NMR has also been applied to study the structural dynamics of DNA with non-canonical structures, such as i-motifs, which can involve this compound. researchgate.net While i-motifs are primarily formed by cytosine-rich sequences, their interactions with other bases, including this compound, can be investigated using NMR. researchgate.net

Furthermore, fluorinated this compound analogs, such as 2,4-difluoro-5-methylbenzene (dF), a nonpolar aromatic isostere of this compound, have been used as NMR assignment tools and probes of structural dynamics in oligonucleotides. nih.gov Incorporating dF can subtly alter the conformation and dynamics of homopyrimidine/homopurine tract oligonucleotides, and these changes can be correlated with interactions with proteins like the TATA box-binding protein. nih.gov NMR studies have shown that dF incorporation can cause upfield shifts of proximal imino protons and a slight destabilization of duplexes, attributed to the lack of hydrogen bonding, although stacking interactions can partially compensate for this. nih.gov

NMR spectroscopy, particularly 13C NMR, provides characteristic shifts that can be used to identify and study this compound. For example, 13C NMR spectra of this compound in H2O at 400 MHz show shifts at 112.70, 141.85, 13.91, 170.27, and 155.90 ppm. nih.gov At 125 MHz and pH 7.00 in water, shifts are observed at 112.70, 13.91, 170.27, 155.90, -0.00, and 141.85 ppm with varying intensities. nih.gov

Chromatographic and Electrophoretic Approaches

Chromatographic and electrophoretic methods are essential for separating and quantifying this compound and its photoproducts from complex mixtures, such as irradiated DNA samples.

High-Performance Liquid Chromatography (HPLC) for Photoproduct Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound photoproducts, which are formed upon UV irradiation of DNA. These photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts, are significant forms of DNA damage. researchgate.net

HPLC, often coupled with mass spectrometry (MS/MS), is a straightforward technique for determining the distribution of photoproducts in UV-irradiated samples containing thymidine. oup.com This combination allows for the identification and quantification of various photoproducts in a single injection. oup.com Enzymatic digestion of DNA followed by HPLC-MS/MS can be used to quantify dimeric photoproducts, including those involving this compound bases. oup.com This approach assumes that inter-strand photoproducts are released as nucleoside derivatives upon digestion. oup.com

HPLC has been used to separate and quantify cyclobutane this compound dimers (cis-syn and trans-anti isomers) produced by photosensitized UVB irradiation of thymidine. acs.org While HPLC can separate these isomers, the levels of some may be below the detection limit of traditional methods. acs.org

A simple method for characterizing DNA photoproducts involves hydrolyzing UV-irradiated DNA to its constituent bases and photoproducts, followed by separation using ion-exchange chromatography and subsequent purification and separation by HPLC. nih.gov This method has been applied to the cis-syn this compound dimer. nih.gov

HPLC has also been used to separate photoproducts of this compound, including cis-syn TT, trans-syn TT, and 6–4 TT, in UVC-irradiated model compounds and calf thymus DNA. hu-berlin.de The structures of these separated photoproducts can then be identified using techniques like MS/MS. hu-berlin.de

HPLC offers high sensitivity and the ability to quantify a variety of dipyrimidine photoproducts in a small amount of DNA. capes.gov.br It also allows for the identification of the separated adducts. capes.gov.br

Data Table: Spectroscopic Parameters and Lifetimes

TechniqueAnalyte(s)ConditionsKey FindingsCitation
ESR SpectroscopyThis compound radicalsSingle crystals (monohydrate, anhydrous)Detection of 5-thymyl radicals; no conformation difference between forms. allenpress.com
ESR SpectroscopyThis compound radicalsFrozen aqueous solutions (DNA, thymidine)Paramagnetic species are anions at 77K; this compound radical forms upon warming. capes.gov.br
ESR SpectroscopyThis compound anionSingle crystal (this compound monohydrate) at 77KDetection and characterization of this compound anion radical (T•−). nih.govtandfonline.com
Femtosecond UV SpectroscopyThis compoundAcetonitrileUltrafast excited state lifetimes (≤100 fs). capes.gov.br
Femtosecond UV SpectroscopyThis compound, ThymidineAqueous solutionTwo sub-ps excited-state relaxation pathways; lifetimes depend on excitation. acs.org
Femtosecond UV SpectroscopyThis compoundGas phaseMultiple excited-state time constants (5-7 ps decay). nih.govresearchgate.net
NMR Spectroscopy (13C)This compoundH2O, 400 MHzCharacteristic 13C shifts (e.g., 112.70, 141.85 ppm). nih.gov
NMR Spectroscopy (13C)This compoundWater, 125 MHz, pH 7.00Characteristic 13C shifts (e.g., 112.70, 13.91 ppm). nih.gov

Data Table: Chromatographic Separation of this compound Photoproducts

TechniqueSample TypeSeparation ObjectiveKey FindingsCitation
HPLC-MS/MSUV-irradiated ThdDistribution of photoproductsIdentification and quantification of various photoproducts in a single run. oup.com
HPLC-MS/MSEnzymatically digested DNAQuantification of dimeric photoproductsRelease of dimeric photoproducts as nucleoside derivatives for quantification. oup.com
HPLCUV-irradiated DNASeparation of photoproductsMethod for characterizing DNA photoproducts, applied to cis-syn this compound dimer. nih.gov
HPLCUVC-irradiated DNA/modelSeparation of TT photoproductsSeparation of cis-syn TT, trans-syn TT, and 6–4 TT. hu-berlin.de

Polyacrylamide Gel Electrophoresis (PAGE) for Analyzing Deoxyribonucleic Acid Oligomer Mobility

Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for separating DNA fragments based on size and conformation. In the context of this compound research, PAGE is particularly valuable for analyzing the mobility of DNA oligomers containing this compound modifications, such as photodimers. This compound dimerization, a common DNA lesion induced by UV light, can significantly alter the structure of a DNA strand, leading to a "kink" that affects its migration rate in a gel matrix oup.com.

Studies have shown that DNA oligomers containing this compound dimers migrate more slowly during PAGE compared to their unmodified counterparts oup.com. This difference in mobility allows for the detection and analysis of this compound dimer formation and repair in DNA oligomers oup.com. For instance, PAGE has been employed to investigate the effect of this compound dimerization on the migration rate of 32P-5′-end-labeled DNA oligomers oup.com. The method is considered convenient and sensitive, although its application is typically restricted to DNA oligomers of limited length (e.g., no more than 19 nucleotides) due to the diminishing difference in mobility in longer sequences oup.com.

PAGE can be performed under denaturing or non-denaturing conditions, depending on the specific application. Denaturing PAGE, often utilizing urea, is used to separate DNA strands based primarily on size, while non-denaturing PAGE can reveal differences in conformation uomustansiriyah.edu.iqoup.com. The mobility of DNA in polyacrylamide gels is influenced by factors such as the relative size of the DNA molecule compared to the gel pore size, the effect of the electric field on the matrix, and specific interactions between the DNA and the gel matrix researchgate.net. Anomalously slow electrophoretic mobilities have been observed for DNA molecules containing curved structures, such as those with phased adenine-thymine tracts researchgate.net.

PAGE has also been used in conjunction with other techniques, such as autoradiography, to visualize labeled DNA fragments and quantify the extent of this compound damage or repair oup.com.

Advanced Computational Chemistry Methods in this compound Studies

Computational chemistry provides powerful tools to investigate the properties and reactions of this compound at the atomic and electronic levels. Advanced methods such as Density Functional Theory (DFT), Ab Initio calculations, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, and Molecular Dynamics (MD) simulations offer insights into molecular interactions, reaction pathways, and dynamic behavior involving this compound.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Interactions and Energetics

DFT and ab initio methods are widely used to study the electronic structure, stability, and interactions of this compound and its complexes. These methods can provide detailed information about bond lengths, angles, vibrational frequencies, and interaction energies. For example, DFT calculations have been employed to study the interaction of this compound with water molecules, revealing the energies and structures of stable this compound-water complexes jocpr.comaip.org. The choice of functional and basis set in DFT calculations is crucial for accurately reproducing experimental data and predicting molecular properties jocpr.com.

Ab initio calculations, such as those based on Møller-Plesset perturbation theory (MP2), are also used to compute the total energy and thermodynamic functions of this compound and its complexes jocpr.com. These methods can provide a benchmark for evaluating the accuracy of DFT approaches, particularly when considering intermolecular interactions where dispersion forces are significant nih.gov. Studies comparing different DFT functionals with ab initio calculations for systems like this compound-adenine complexes have shown that DFT methods perform well when electrostatic interactions dominate but may struggle to accurately capture interactions where dispersion is more important nih.gov.

DFT and ab initio methods have been applied to investigate various aspects of this compound chemistry, including its tautomerization, proton affinity, deprotonation enthalpies, and interactions with metal ions jocpr.comsharif.edu. These studies contribute to a fundamental understanding of this compound's behavior in different chemical environments.

Table 1: Calculated Energies of this compound using DFT and Ab Initio Methods

MethodBasis SetTotal Energy (a.u.)Reference
MP26-311++G (d,p)-453.05193380 jocpr.com
B3LYP6-311++G (d,p)-454.27574640 jocpr.com
X3LYP6-311++G (d,p)-454.08723750 jocpr.com
B3PW916-311++G (d,p)-454.09637532 jocpr.com
B3LYP6-311+G (d,p)N/A bu.ac.bd

Note: N/A indicates data not explicitly provided in the snippet in atomic units.

DFT has also been used to study the interaction of this compound with surfaces, such as Cu(110), to understand adsorption geometries and bonding mechanisms irb.hr.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Photochemical Reaction Pathways

QM/MM simulations are hybrid methods that combine the accuracy of quantum mechanics for a specific region of interest (e.g., this compound or a this compound dimer) with the efficiency of molecular mechanics for the surrounding environment (e.g., water or DNA) acs.orgnih.govnih.gov. This approach is particularly useful for studying complex systems and processes, such as the photochemical reactions of this compound in solution or within DNA.

QM/MM simulations have been employed to investigate the photochemical deactivation pathways of this compound after UV absorption acs.orgnih.govnih.gov. These studies aim to understand how the electrostatic environment influences this compound photochemistry and the formation of photoproducts like cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts acs.orgnih.gov. By combining QM/MM with non-adiabatic molecular dynamics (NAMD), researchers can simulate the excited state dynamics and identify conical intersections that facilitate non-radiative decay back to the ground state acs.orgnih.gov.

Recent QM/MM studies have revealed accelerated deactivation decay pathways for this compound in water, consistent with experimental decay times acs.orgnih.gov. These simulations suggest that the stabilization of conical intersections due to increased dipole moments plays a role in the enhanced hopping rate acs.orgnih.gov. Furthermore, QM/MM simulations have provided insights into new photochemical pathways in this compound dimers within B-DNA that could explain the formation of various photoproducts acs.orgnih.gov. QM/MM approaches have also been used to study the splitting of this compound dimer radical anions in the self-repair process of DNA acs.org.

QM/MM studies have also explored how flanking bases can quench this compound dimer formation, suggesting that charge transfer states can provide decay pathways rsc.org.

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, interactions, and dynamic processes involving this compound. These simulations can range from all-atom models to coarse-grained representations, depending on the system size and the properties being investigated mdpi.com.

MD simulations have been applied to study the dynamics of this compound-containing DNA, including investigations into sugar puckers and backbone conformations nih.gov. Simulations have shown that thymidine residues can exhibit rapid dynamic changes in sugar puckers between C(2')-endo and O(4')-endo conformations nih.gov. MD simulations have also been used to study the melting of DNA duplexes containing modified this compound pairs mdpi.com.

Furthermore, MD simulations have been used to predict this compound dimer formation in DNA, including DNA bound to proteins like histones csp.edu. By analyzing parameters such as bond distances and dihedral angles, MD simulations can determine how often neighboring thymines are in a proper conformation for dimerization to occur csp.edu. These studies indicate that the location of neighboring thymines and the presence of existing dimers can influence the probability of future dimer formation csp.edu.

MD simulations have also been employed to study the adsorption and patterning of DNA bases, including this compound, on surfaces like Au(111), revealing how base-base interactions control their arrangement acs.org. Ab initio MD studies have investigated stacked adenine-thymine base pairs in aqueous solution, providing details on hydration and stacking properties researchgate.net.

Enzymatic and Biochemical Assays for this compound Damage and Repair

Enzymatic and biochemical assays are essential for detecting and quantifying this compound damage and for studying the mechanisms of DNA repair pathways that involve this compound. These assays often utilize enzymes that specifically recognize and act upon damaged or mismatched this compound bases.

Use of Deoxyribonucleic Acid Glycosylases as Probes for Specific Lesions

DNA glycosylases are a class of enzymes that play a crucial role in base excision repair (BER) by recognizing and removing damaged or inappropriate bases from DNA nih.govebi.ac.uk. In this compound research, specific DNA glycosylases are used as probes to detect and study lesions involving this compound.

This compound DNA glycosylase (TDG) is a key enzyme that excises this compound from G:T mismatches, which can arise from the deamination of 5-methylcytosine (B146107) ebi.ac.ukplos.org. TDG also has activity on other modified bases, including uracil and 5-fluorouracil (B62378) (5-FU) plos.org. Assays utilizing TDG can quantify the presence of G:T mismatches and study the efficiency of their repair plos.org. TDG's ability to excise 5-FU from DNA, even when paired with adenine (B156593), has been exploited to study the enzyme's role in the cellular response to this chemotherapy drug plos.org.

Biochemical assays using purified TDG or cell lysates can measure this compound excision activity plos.orgoup.com. These assays often involve incubating the enzyme with a DNA substrate containing a specific lesion and then analyzing the reaction products. For example, in vitro repair assays with cell lysates have demonstrated the significant contribution of TDG to 5-FU excision plos.org.

Other DNA glycosylases are also relevant to this compound damage. For instance, NTHL1 and NEIL1 are DNA glycosylases involved in the repair of this compound glycol (TG), a major oxidative damage product of this compound anr.fr. Assays using these enzymes or cells deficient in them can help elucidate the repair pathways for such lesions anr.fr.

Techniques like denaturing PAGE can be used to analyze the DNA products after incubation with DNA glycosylases, allowing for the assessment of repair efficiency farabi.university. Single molecule imaging techniques, such as atomic force microscopy (AFM), combined with fluorescence assays, can provide insights into how DNA glycosylases like TDG search for and recognize lesions on DNA nih.gov. These studies have revealed different conformational states of the enzyme-DNA complex during the lesion search process nih.gov.

Quantitative methods using this compound dimer-specific antibodies followed by techniques like blotting and chemiluminescence have also been developed to determine the frequency of this compound dimers in DNA researchgate.net.

Table 2: Examples of DNA Glycosylases and their this compound-Related Substrates

EnzymePrimary Substrate(s) Relevant to this compoundRole in Repair PathwayReference
This compound DNA Glycosylase (TDG)G:T mismatches, Uracil, 5-FluorouracilBase Excision Repair ebi.ac.ukplos.org
NTHL1This compound glycolBase Excision Repair anr.fr
NEIL1This compound glycolBase Excision Repair anr.fr
MutY Homolog (MutYH)Adenine mispaired with 8-oxoG (related to oxidative damage)Base Excision Repair ebi.ac.uk

Note: MutYH is included as it is an adenine/thymine DNA glycosylase family member involved in repairing lesions related to oxidative damage that can affect this compound.

Assays for Detection and Localization of this compound Dimer Repair

The formation of cyclobutane pyrimidine dimers (CPDs), particularly this compound dimers (T<>T), is a major consequence of ultraviolet (UV) radiation exposure to DNA. These lesions can impede DNA replication and transcription, potentially leading to mutations and cellular dysfunction. The study of how cells detect and repair these this compound dimers is crucial for understanding DNA repair mechanisms and their implications for health. A variety of advanced methodologies have been developed to detect and localize this compound dimers and monitor their repair.

Immunological assays are widely used for the estimation of CPDs and (6-4) pyrimidine-pyrimidone photoproducts (6-4PPs), requiring relatively small amounts of DNA excli.deexcli.de. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) are specifically designed for the rapid detection and quantitation of CPDs in DNA samples abcam.comcellbiolabs.comkamiyabiomedical.com. In a typical CPD ELISA, denatured DNA samples containing CPDs are adsorbed onto a plate, probed with an anti-CPD antibody, and then detected using an enzyme-conjugated secondary antibody cellbiolabs.comkamiyabiomedical.com. The quantity of CPDs is determined by comparing the sample's absorbance to a standard curve generated with known CPD-DNA concentrations abcam.comkamiyabiomedical.com. ELISA kits are available for measuring CPDs in isolated DNA and directly in cells cellbiolabs.com.

Immunofluorescence microscopy is another powerful immunological method that allows for the localization of this compound dimers within individual cells and tissues excli.deresearchgate.net. This technique utilizes monoclonal antibodies specific for cyclobutane this compound dimers (such as the anti-TDmAb) to stain the damaged DNA researchgate.netantibodybeyond.comnih.gov. The binding of the primary antibody is then visualized using fluorescently labeled secondary antibodies. This approach enables the assessment of dimer formation and removal over time, providing insights into repair kinetics and the spatial distribution of repair activity researchgate.net. Immunofluorescence has been successfully used to detect this compound dimers in various organisms and cell types, including human fibroblasts and microorganisms like Cryptosporidium parvum and C. hominis researchgate.netnih.gov.

Chromatographic methods, such as High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer sensitive and specific approaches for the quantification of this compound dimers and other DNA damage products excli.deexcli.denih.gov. HPLC-electrospray tandem mass spectrometry is a sensitive assay for quantifying this compound dimers, although it may face challenges with the early elution of some oxidative base damages excli.deexcli.de. GC-MS is primarily useful for detecting oxidative DNA damage but can also be applied to dimer analysis, although it may have limitations in overestimating damage excli.deexcli.de. HPLC-APCI MS/MS has been used to quantify cyclobutane this compound dimers in studies investigating the protective effects of compounds against UV-induced damage in artificial skin mimics nih.gov.

Enzymatic methods, often coupled with other detection techniques, are also employed to assess this compound dimer repair. T4 endonuclease V (T4 PDG), a pyrimidine dimer glycosylase from bacteriophage T4, specifically recognizes cis-syn-cyclobutane pyrimidine dimers and introduces a nick in the DNA strand at the site of the dimer tandfonline.comneb.com. This property can be utilized in assays where DNA is treated with T4 endonuclease V, and the resulting strand breaks, indicative of dimer presence, are detected. This enzymatic digestion can precede analysis by gel electrophoresis or other methods to quantify dimer frequency oup.comrsc.orgoup.com. For instance, digestion with T4 endonuclease V followed by denaturing polyacrylamide gel electrophoresis (PAGE) and phosphorimagery has been used to detect and quantify T<>T formation in DNA oup.com.

Modified comet assays, also known as single-cell gel electrophoresis, can be adapted to detect cyclobutane pyrimidine dimers researchgate.net. While the standard comet assay measures DNA strand breaks, incorporating lesion-specific enzymes like T4 endonuclease V allows for the visualization of dimers. In this modified assay, DNA containing dimers is treated with the enzyme, which creates strand breaks at the dimer sites. Subsequent electrophoresis under alkaline conditions causes the damaged DNA fragments to migrate from the nucleus, forming a "comet" tail, the intensity of which is proportional to the level of dimers researchgate.netoup.com.

Advanced sequencing technologies have revolutionized the genome-wide mapping of DNA damage and repair. Techniques like CPD-seq and XR-seq (excision repair sequencing) allow for the detection and mapping of CPDs and the monitoring of nucleotide excision repair (NER) at single-nucleotide resolution oup.comsabanciuniv.edunih.govbiorxiv.orgresearchgate.net. XR-seq specifically captures and sequences the excised DNA fragments released during NER, providing a genome-wide map of repair events sabanciuniv.edunih.govresearchgate.net. Damage-seq is another technology that maps bulky base lesions, including CPDs, at single-nucleotide resolution by utilizing the fact that these lesions block replication sabanciuniv.edu. Circle-damage-seq is a newer method that allows for genome-wide mapping of CPDs at single-base resolution by selectively cleaving and sequencing DNA molecules containing damage biorxiv.org. These high-throughput methods provide detailed insights into the distribution of this compound dimers across the genome and how their repair is influenced by factors such as transcription nih.govbiorxiv.org.

Selected Data on this compound Dimer Detection and Repair

Immunofluorescence microscopy has been used to quantify UV-induced this compound dimers in human fibroblasts. Studies have shown a gradual decrease in dimer-specific immunofluorescence over time in repair-proficient cells, indicating dimer removal researchgate.net.

Cell TypeUV Dose (J/m²)Repair Time (h)Relative Dimer Fluorescence (% of initial)
Normal Human Fibroblasts10 (UV-C)0~100
Normal Human Fibroblasts10 (UV-C)~27~25
Human Fibroblasts + Photolyase10 (UV-C)0.25 (15 min PHR)Nearly Complete Disappearance

HPLC-APCI MS/MS analysis has provided quantitative data on cyclobutane this compound dimer formation in artificial skin mimics exposed to UV radiation and treated with protective compounds.

Sample TreatmentUV ExposureThis compound Dimer (T-T CPD) Formation
EpiDerm™ + AcetoneUVBDetectable Quantification
EpiDerm™ + Quercetin (52 µM)UVBSignificantly Decreased
EpiDerm™ + Kaempferol (52 µM)UVBSignificantly Decreased
EpiDerm™ + Galangin (52 µM)UVBSignificantly Decreased
EpiDerm™ + Flavonols (52 µM)UVABelow Limit of Quantitation

Genome-wide sequencing techniques like XR-seq have revealed the non-uniform distribution of CPD repair across the human genome, with a strong association between CPD repair and transcription, particularly on the template strand of actively transcribed genes nih.gov.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect thymine in DNA or RNA, and how can their limitations be addressed?

  • Methodology : this compound detection typically employs UV spectrophotometry (absorbance at ~265 nm) or high-performance liquid chromatography (HPLC) for quantification . For structural analysis, X-ray crystallography or nuclear magnetic resonance (NMR) can resolve this compound's spatial arrangement in nucleic acids. Limitations include interference from other pyrimidines (e.g., uracil in RNA) or buffer components. To mitigate this, researchers often use enzymatic digestion (e.g., DNase/RNase treatment) to isolate this compound-containing fragments before analysis .

Q. How does this compound’s role in DNA replication influence experimental design for studying mutagenesis?

  • Methodology : this compound’s pairing with adenine via two hydrogen bonds makes it less prone to mismatches compared to guanine-cytosine pairs. Researchers studying mutagenesis often use this compound analogs (e.g., 5-bromouracil) to induce replication errors in in vitro systems. PCR-based assays with error-prone polymerases or lacZ reporter systems in E. coli can quantify mutation rates . Controls should include wild-type DNA replication assays to establish baseline error rates.

Q. What are the standard protocols for quantifying this compound dimer formation under UV exposure?

  • Methodology : UV-induced this compound dimers (cyclobutane pyrimidine dimers) are quantified using ELISA with monoclonal antibodies (e.g., TDM-2) or PCR-stop assays, where dimer formation inhibits Taq polymerase . For precise localization, capillary electrophoresis or mass spectrometry (e.g., LC-MS/MS) is recommended. Calibration curves using synthetic dimers are critical for accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s electronic excitation profiles across studies?

  • Methodology : Discrepancies in this compound’s excited-state behavior (e.g., UV absorption spectra) arise from methodological differences in density functional theory (DFT) parameterization. A hybrid approach combining ab initio methods (e.g., CCSD(T)) with time-dependent DFT (TDDFT/B3LYP) improves accuracy for XAS spectra . Benchmarking against experimental data (e.g., time-resolved XAS for this compound in aqueous solutions) is essential .

Table 1 : Performance of Electronic Structure Methods for this compound Excited States

MethodAccuracy (vs. Experiment)Computational Cost
CVS-EOM-CCSDHighVery High
TDDFT/B3LYPModerateLow
CVS-ADC(2)HighHigh

Q. What statistical approaches are optimal for analyzing this compound’s non-random distribution in mRNA coding sequences?

  • Methodology : Frame-specific this compound distribution in mRNA (e.g., enrichment in Frame 1) can be analyzed using Shannon entropy or χ² tests to compare observed vs. expected frequencies . For evolutionary studies, phylogenetic shadowing or codon usage bias algorithms (e.g., CodonW) identify conserved this compound-rich motifs. Machine learning models (e.g., CNNs) trained on sequence databases (e.g., NCBI RefSeq) predict functional impacts of this compound positioning .

Q. How should researchers address contradictory findings in this compound’s association with genetic polymorphisms (e.g., LDLR rs2228671)?

  • Methodology : Conflicting genotype-phenotype correlations (e.g., this compound-containing alleles in LDLR rs2228671) require meta-analyses of large cohorts to assess population-specific effects. Stratified sampling by ethnicity (e.g., comparing TT vs. CT/CC genotypes) and functional assays (e.g., luciferase reporter tests for promoter activity) clarify mechanistic links . Sensitivity analyses should control for covariates like age and lipid profiles .

Table 2 : Genotype Distribution in LDLR rs2228671 Studies

GroupCC (%)CT (%)TT (%)
Case (n=116)68.119.812.1
Control (n=84)82.114.33.6

Methodological Guidance for Handling Data Contradictions

Q. What strategies validate this compound-related findings when replication studies yield inconsistent results?

  • Methodology : Use multi-omics triangulation (e.g., correlating genomic this compound variants with transcriptomic/proteomic data) to confirm biological relevance. For in vitro studies, standardize buffer conditions (e.g., pH 11 in this compound solutions ) and report raw data transparency via repositories like Zenodo. Pre-register hypotheses to reduce confirmation bias .

Q. How can researchers optimize this compound-related experimental designs for high-throughput sequencing projects?

  • Methodology : Employ duplex sequencing to distinguish true this compound mutations from sequencing artifacts. For CRISPR-Cas9 editing, use cytosine base editors (CBEs) with uracil glycosylase inhibitors (UGIs) to minimize unintended this compound substitutions . Power analyses should determine sample sizes to detect small-effect alleles (e.g., OR <1.2) .

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Reactant of Route 1
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Reactant of Route 2
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